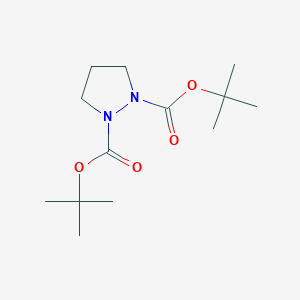
2,3-脱氢木犀草素
描述
2,3-Dehydrokievitone is an isoflavanone found in Erythrina sacleuxii . It has been used for research purposes .
Synthesis Analysis
The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis (benzyloxy)-5′-iodoisoflavone with 2-methyl-3-butyn-2-ol . The catalytic hydrogenation of the resulting compound gives 2′,4′,5,7-tetrahydroxy-5′- (3-hydroxy-3-methylbutyl)isoflavone .Molecular Structure Analysis
The molecular weight of 2,3-Dehydrokievitone is 354.35 and its formula is C20H18O6 . The structure is classified under Flavonoids, Isoflavones, Phenols, and Polyphenols .Chemical Reactions Analysis
2,3-Dehydrokievitone has been found to inhibit the hemolysin activity of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300 without affecting bacterial growth . It significantly decreases hemolysin expression in a dose-dependent manner .科学研究应用
抗菌活性
2,3-脱氢木犀草素已被证实能有效抑制金黄色葡萄球菌的溶血素活性,而不会杀死细菌。这表明它有可能成为一种非致死性抑制剂,可以防止病原体的毒力,而不会导致抗生素耐药性 .
癌症研究
该化合物已证明对各种癌细胞系具有细胞毒性,包括前列腺癌、宫颈癌和卵巢腺癌细胞。它可以有效地诱导这些细胞凋亡,表明它在癌症治疗研究中具有潜在的应用价值 .
异黄酮类化合物的合成
2,3-脱氢木犀草素用于区域选择性合成异黄酮类化合物,这些化合物具有多种生物活性。合成过程包括钯催化的偶联反应和脱水步骤 .
异黄酮类化合物代谢研究
涉及2,3-脱氢木犀草素的研究导致了在某些真菌(如灰葡萄孢)的作用下发现其代谢产物。这有助于我们了解异黄酮类化合物的代谢及其意义 .
溶血素活性中和
研究表明,2,3-脱氢木犀草素可以显着降低溶血素的表达,但不能有效地中和其活性。这一发现对于开发对抗溶血素产生细菌引起的感染的策略至关重要 .
作用机制
- Downstream effects include reduced hemolysin production and decreased damage to host cells (e.g., A549 cells) by S. aureus .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
未来方向
2,3-Dehydrokievitone has been identified as a potential antivirulence agent against MRSA infection . It has been found to significantly attenuate the damage of A549 cells by S. aureus and reduce the release of lactate dehydrogenase (LDH) . In the MRSA-induced pneumonia mouse model, 2,3-Dehydrokievitone treatment prolonged the life span of mice and reduced the bacterial load in the lungs .
生化分析
Biochemical Properties
2,3-Dehydrokievitone interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit the activity of alpha-hemolysin (Hla), an extracellular toxin secreted by Staphylococcus aureus . This inhibition occurs in a dose-dependent manner .
Cellular Effects
2,3-Dehydrokievitone has significant effects on various types of cells and cellular processes. It has been found to significantly decrease hemolysin expression in a dose-dependent manner, but it does not potently neutralize hemolysin activity . It also significantly attenuates the damage of A549 cells by S. aureus and reduces the release of lactate dehydrogenase (LDH) .
Molecular Mechanism
The molecular mechanism of 2,3-Dehydrokievitone involves its interaction with alpha-hemolysin (Hla). It affects hemolytic activity through indirect binding to Hla . RT-qPCR and western blot revealed that 2,3-Dehydrokievitone suppressed Hla expression at the mRNA and protein levels, and further decreased accessory gene regulator A (agrA) transcription levels .
Temporal Effects in Laboratory Settings
It has been found to have a significant impact on the expression of alpha-hemolysin (Hla) in a dose-dependent manner .
Dosage Effects in Animal Models
In the MRSA-induced pneumonia mouse model, 2,3-Dehydrokievitone treatment prolonged the life span of mice and reduced the bacterial load in the lungs, which significantly alleviated the damage to the lungs
Metabolic Pathways
It has been found that 2,3-Dehydrokievitone was metabolized by both Aspergillus flavus and Botrytis cinerea to yield the same three compounds .
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSADRZXTYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225121 | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74161-25-4 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DEHYDROKIEVITONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)




![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)





